Phenyl(piperidin-4-yl)methanol is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
The synthesis of piperidine derivatives, including Phenyl(piperidin-4-yl)methanol, has been a subject of extensive research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of Phenyl(piperidin-4-yl)methanol involves the condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base .
The molecular structure of Phenyl(piperidin-4-yl)methanol has been analyzed using various spectroscopic techniques such as FT-IR, Laser-Raman, NMR, and UV-Vis . The structure reveals that the piperidine ring is in a chair conformation .
The chemical reactions involving Phenyl(piperidin-4-yl)methanol are complex and involve multiple steps. The reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Phenyl(piperidin-4-yl)methanol has a molecular weight of 191.27 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 191.131014166 g/mol .
Phenyl(piperidin-4-yl)methanol can be classified as a tertiary alcohol due to the presence of the hydroxymethyl group. It belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities. The synthesis of this compound can be traced back to methods involving the reaction of piperidine derivatives with phenyl-containing reagents.
The synthesis of phenyl(piperidin-4-yl)methanol can be achieved through several methods, including:
The molecular structure of phenyl(piperidin-4-yl)methanol can be represented as follows:
The three-dimensional arrangement of these atoms contributes significantly to its chemical properties and reactivity.
Phenyl(piperidin-4-yl)methanol can participate in various chemical reactions:
The mechanism of action for compounds like phenyl(piperidin-4-yl)methanol often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative structure-activity relationship (QSAR) studies are often employed to predict the biological activity based on structural features .
Phenyl(piperidin-4-yl)methanol exhibits several notable properties:
These properties are crucial for determining the handling, storage, and application methods for this compound in laboratory settings.
Phenyl(piperidin-4-yl)methanol has several applications in scientific research:
The synthesis of phenyl(piperidin-4-yl)methanol derivatives typically involves strategic functionalization of the piperidine core prior to introduction of the phenylmethanol moiety. A prominent approach employs Friedel-Crafts acylation of benzene with N-protected isonipecotyl chloride, followed by Grignard addition to the resulting ketone. This method, detailed in patent CN104003929A, proceeds through 1-(4-benzoylpiperidin-1-yl)ethanone as a key intermediate. Subsequent Grignard reaction with phenylmagnesium bromide yields the tertiary alcohol, which undergoes acid-catalyzed deacetylation to furnish α,α-diphenyl-4-piperidinemethanol [1]. Critical process parameters include strict temperature control (-10°C to 0°C) during acylation and anhydrous conditions for Grignard addition, with typical isolated yields of 65-78% after crystallization from dichloromethane/diethyl ether systems.
Alternative routes leverage palladium-catalyzed cross-coupling for direct aryl-piperidine bond formation. Patent US9650337B2 demonstrates that tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate—a protected precursor to phenyl(piperidin-4-yl)methanol derivatives—can be synthesized via Suzuki-Miyaura coupling. This method employs tert-butyl 4-oxopiperidine-1-carboxylate and aryl halides with palladium catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents, achieving yields >80% under optimized conditions [4]. The Boc-protecting group proves essential for preventing undesired side reactions during metallation and transmetalation steps.
Table 1: Comparative Analysis of Multi-Step Synthetic Approaches
Synthetic Method | Key Intermediate | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Friedel-Crafts/Grignard | 1-(4-Benzoylpiperidin-1-yl)ethanone | AlCl₃, benzene; PhMgBr, THF; HCl | 65-78% | Scalable, avoids transition metals |
Palladium-catalyzed coupling | tert-Butyl 4-oxopiperidine-1-carboxylate | Pd(OAc)₂, K₂CO₃, polar solvent | 80-92% | Regioselective, functional group tolerance |
Reductive amination | 4-Oxopiperidine-1-carboxylates | NaBH₃CN, aryl aldehydes, methanol | 70-85% | Diastereoselectivity control |
Reductive amination represents a third strategic approach, particularly valuable for asymmetric synthesis. Grygorenko et al. demonstrated that 4-oxopiperidine derivatives undergo condensation with aryl aldehydes followed by stereoselective reduction using sodium cyanoborohydride. This method enables precise installation of chiral centers at the C4 position of the piperidine ring, with diastereomeric ratios up to 9:1 achievable when employing chiral auxiliaries or catalysts [2]. Post-functionalization typically involves hydroxyl group protection/deprotection sequences to permit selective nitrogen modification.
Linker engineering between the piperidine nitrogen and aryl systems significantly modulates the steric and electronic properties of phenyl(piperidin-4-yl)methanol derivatives. Mannich-type condensations provide efficient access to aminomethylene-bridged analogs. Recent methodology employing AgOTf catalysis enables three-component coupling between quinazolin-4-ones, N-Cbz-propanal, and piperidine derivatives. This reaction proceeds via iminium ion formation followed by nucleophilic addition, yielding N-(piperidin-4-ylmethyl)quinazolinones in up to 94% yield [10]. Critical to success is the use of 1.0 equivalent AgOTf in acetonitrile at 60°C, which suppresses side reactions while promoting heterocycle formation. Electron-donating substituents on the quinazolinone aryl ring (e.g., 8-OMe) enhance yield due to transition state stabilization through hydrogen bonding.
Suzuki-Miyaura coupling has emerged as a powerful tool for aryl linker diversification. As reported by Usuki and colleagues, pyridinylpiperidine precursors undergo chemoselective coupling with arylboronic acids under mild hydrogenation conditions (Pd/C, H₂, 30 psi). This one-pot sequential approach enables installation of diverse biaryl systems while preserving the piperidine methanol functionality, exemplified in the synthesis of alkoxy-piperidine derivatives without indole reduction [2]. Key to substrate-controlled chemoselectivity is the careful modulation of HOMO/LUMO energies through substituent effects.
Table 2: Aryl Substitution Effects on Coupling Efficiency
Aryl Substituent | Electronic Nature | Coupling Yield | Reaction Rate (rel.) | Notes |
---|---|---|---|---|
4-OMe | Strong donor | 92% | 1.00 | Optimal electron density |
4-Me | Moderate donor | 87% | 0.85 | Good steric profile |
H | Neutral | 82% | 0.75 | Baseline reactivity |
4-F | Weak acceptor | 78% | 0.68 | Moderate deactivation |
4-CF₃ | Strong acceptor | 61% | 0.45 | Requires extended reaction time |
3,5-diOMe | Sterically hindered | 53% | 0.30 | Significant steric retardation |
Regioselective aryl substitution at the phenyl ring of the methanol moiety enables fine-tuning of electronic properties. Lithium-halogen exchange on 4-bromo-phenyl(piperidin-4-yl)methanol derivatives followed by electrophilic quenching introduces carbonyl, carboxyl, or fluorinated groups. This strategy proves particularly valuable for generating analogs with modulated pKa and lipophilicity, as demonstrated in the synthesis of fluorinated bioisosteres showing enhanced blood-brain barrier penetration [2] [7]. When combined with modern continuous flow chemistry platforms, these halogen exchange reactions achieve superior temperature control and reduced reaction times compared to batch processes [6].
The hydroxyl group of phenyl(piperidin-4-yl)methanol serves as a versatile handle for structural diversification through several high-yielding transformations. Etherification via Williamson synthesis remains the most straightforward approach, employing alkyl halides (methyl, ethyl, benzyl bromides) with potassium tert-butoxide in THF at 0-25°C. This method reliably produces alkoxy derivatives with yields consistently >85%, though sterically demanding electrophiles (e.g., tert-butyl bromide) require silver oxide catalysis to overcome sluggish reactivity [5]. Alternatively, Mitsunobu reactions with phthalimide or carboxylic acids enable stereospecific substitution with inversion of configuration, particularly valuable when chirality is introduced at the methine carbon.
Esterification provides access to prodrug candidates and metabolically labile derivatives. Using acetyl chloride in dichloromethane with triethylamine as base, the acetate ester forms quantitatively within 2 hours at 0°C [1]. More sophisticated acyl groups—including sulfonates, carbamates, and carbonates—are accessible via reaction with the corresponding acid chlorides or anhydrides. Flow chemistry platforms significantly enhance safety profiles when handling volatile acyl chlorides through precise residence time control and immediate quenching of HCl byproducts [6].
Table 3: Hydroxyl Group Derivatives and Their Applications
Derivative Type | Reagent System | Yield | Physicochemical Impact | Primary Application |
---|---|---|---|---|
Methyl ether | CH₃I, t-BuOK, THF | 92% | ↑ LogP (+0.8), ↓ solubility | BBB penetration enhancement |
Acetate ester | Ac₂O, DMAP, CH₂Cl₂ | 98% | ↑ LogP (+1.2), hydrolytically labile | Prodrug design |
Benzoate ester | BzCl, pyridine | 85% | ↑ LogP (+2.1), crystalline | Solid-state stability |
Carbamate | R-NCO, toluene, reflux | 75-82% | Variable LogP, enzymatically cleavable | Targeted drug delivery |
Phosphate ester | POCl₃, then hydrolysis | 68% | ↑ Solubility (LogP -2.3), zwitterionic | Aqueous formulation compatibility |
Strategic bioisosteric replacement of the hydroxyl group has emerged as a powerful strategy for optimizing pharmacological profiles. Trifluoromethyl ether derivatives, synthesized via reaction with sodium trifluoroacetate and di-tert-butyl dicarbonate, exhibit enhanced metabolic stability while preserving hydrogen bonding capacity [8]. In GPR119 agonists, the installation of N-trifluoromethyl groups adjacent to the piperidine nitrogen dramatically improved receptor affinity and hERG inhibition profiles compared to non-fluorinated analogs [8]. Computational analyses reveal that such modifications preferentially stabilize bioactive conformations through orthogonal dipole interactions and steric occlusion of metabolic hotspots.
Catalytic hydrogenation enables stereoselective synthesis of chiral analogs. Employing iridium(I) catalysts with P,N-ligands achieves enantioselective reduction of prochiral ketone precursors to yield (R)- and (S)-phenyl(piperidin-4-yl)methanols with ee >95% [2]. This approach proved instrumental in developing 11β-hydroxysteroid dehydrogenase type 1 inhibitors, where absolute configuration significantly impacted cortisol-modulating activity [2]. The synthetic versatility of the hydroxyl group thus provides multiple vectors for optimizing drug-like properties while retaining the privileged piperidine scaffold.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7